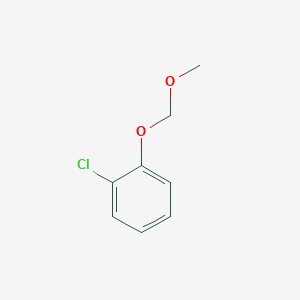
1-Chloro-2-(methoxymethoxy)benzene
Übersicht
Beschreibung
1-Chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9ClO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of 1-Chloro-2-(methoxymethoxy)benzene is 172.61 . The IUPAC Standard InChI is 1S/C8H9ClO2/c1-10-6-11-8-5-3-2-4-7 (8)9/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis
1-Chloro-2-(methoxymethoxy)benzene is a liquid at room temperature . Its boiling point is 468.7 K and its fusion temperature is 246.59 K . The enthalpy of vaporization is 55.0 ± 0.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
1-Chloro-2-(methoxymethoxy)benzene is studied for its role in the field of polymerization. It serves as an initiator/transfer agent for cationic polymerizations. This compound, particularly in its interaction with BCl3, plays a crucial role in the formation of complex structures necessary for polymer development. This behavior is essential for understanding the mechanism of ion formation in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
Solvent Extraction System
The compound has applications in solvent extraction systems, particularly for the selective separation of palladium(II) from secondary raw materials, like spent automotive catalysts. This is part of a broader effort to recycle and recover valuable materials from industrial waste, contributing to more sustainable industrial processes (Traeger, Koenig, Städtke, & Holdt, 2012).
Conformational Properties in Chemistry
Another application is in studying the conformational properties of various chemical compounds. For instance, its derivatives have been used in the synthesis of pillar[5]arenes, which are important for understanding molecular interactions and structural isomerism in organic chemistry (Kou, Tao, Cao, Fu, Schollmeyer, & Meier, 2010).
Catalyst in Chemical Reactions
1-Chloro-2-(methoxymethoxy)benzene and its derivatives are used as catalysts in various chemical reactions. They play a critical role in facilitating reactions like the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes (Mbuvi & Woo, 2009).
Formation of Complex Metal Structures
This compound is instrumental in the formation of complex metal structures. For example, it's involved in the synthesis of Hg(II) complexes with specific ligands, contributing to the field of inorganic chemistry and material science (Rofouei, Hematyar, Ghoulipour, & Gharamaleki, 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJFIELODILNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337421 | |
| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(methoxymethoxy)benzene | |
CAS RN |
27701-22-0 | |
| Record name | 1-Chloro-2-(methoxymethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B1605345.png)
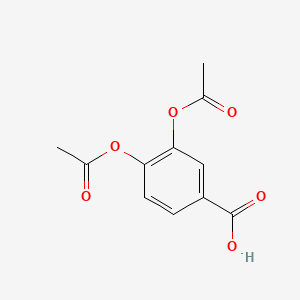
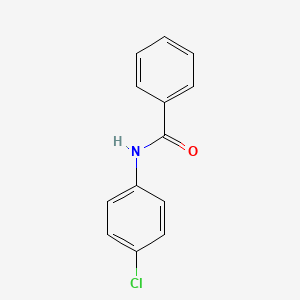
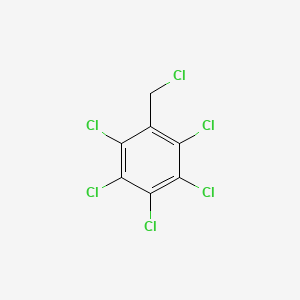
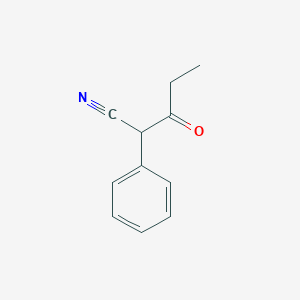

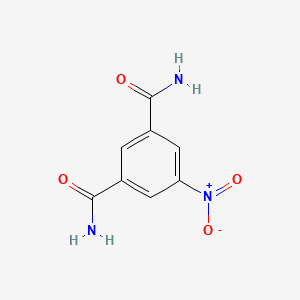

![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)
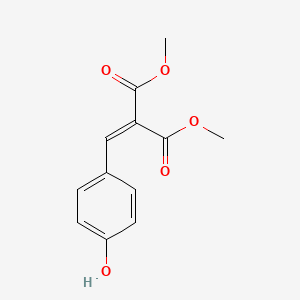
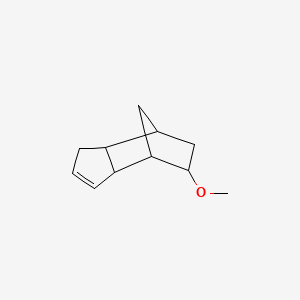
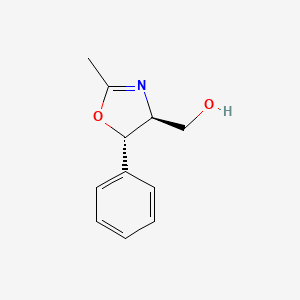

![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)